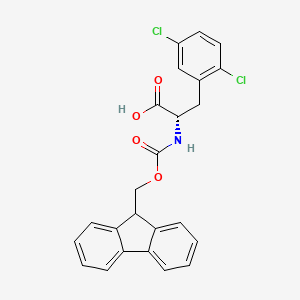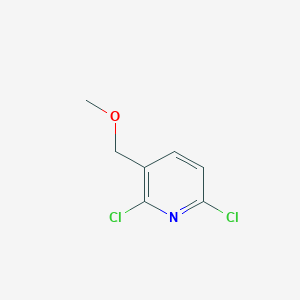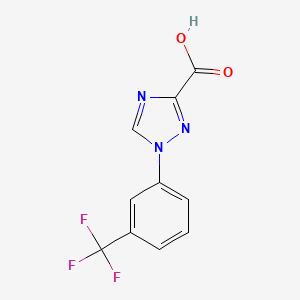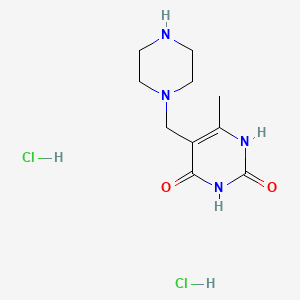
2-(1-methyl-1H-pyrazol-4-yl)piperidine
Vue d'ensemble
Description
“2-(1-methyl-1H-pyrazol-4-yl)piperidine” is a compound with the chemical formula C9H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(1-methyl-1H-pyrazol-4-yl)piperidine”, often involves multicomponent reactions, cyclocondensation of hydrazine with carbonyl systems, and the use of heterocyclic systems .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)piperidine” includes a pyrazole ring attached to a piperidine ring. The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .
Physical And Chemical Properties Analysis
“2-(1-methyl-1H-pyrazol-4-yl)piperidine” is a powder at room temperature. It has a molecular weight of 165.24 .
Applications De Recherche Scientifique
Chemical Research
“2-(1-Methyl-1H-pyrazol-4-yl)piperidine” is a unique chemical compound that is used in various chemical research . It is often used in the synthesis of other complex compounds due to its unique structure .
Antileishmanial and Antimalarial Applications
This compound has shown potential in the treatment of leishmaniasis and malaria . In a study, hydrazine-coupled pyrazoles, which include “2-(1-methyl-1H-pyrazol-4-yl)piperidine”, were synthesized and evaluated for their antileishmanial and antimalarial activities . The results revealed that these compounds displayed superior antipromastigote activity .
Drug Development
The compound is also used in drug development. Its unique structure makes it a valuable component in the development of new drugs . For instance, it has been used in the synthesis of antileishmanial and antimalarial drugs .
Molecular Docking Studies
“2-(1-Methyl-1H-pyrazol-4-yl)piperidine” is used in molecular docking studies . These studies are crucial in understanding the interaction between molecules and can help in the design of new drugs .
Cytotoxic Efficiency
The compound has shown cytotoxic efficiency in vitro . This means it has the potential to kill certain types of cells, which could be beneficial in the treatment of various diseases .
Structure-Activity Relationship (SAR) Studies
“2-(1-Methyl-1H-pyrazol-4-yl)piperidine” is used in Structure-Activity Relationship (SAR) studies . These studies are used to understand the relationship between the chemical structure of a compound and its biological activity .
Orientations Futures
The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)piperidine” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes such assuccinate dehydrogenase and nicotinamide phosphoribosyltransferase (NAMPT) . These enzymes play crucial roles in various biological processes, including metabolism and aging .
Mode of Action
Molecular docking studies of similar compounds suggest that they can formhydrogen bonds and cation-π interactions with their targets . These interactions can lead to changes in the target’s function, potentially altering various biological processes.
Biochemical Pathways
Given its potential interaction with enzymes like succinate dehydrogenase and nampt , it could influence pathways related to energy production and NAD+ salvage , respectively.
Pharmacokinetics
The compound’slipophilicity could be a key factor influencing its bioavailability .
Result of Action
Similar compounds have shownantifungal and antileishmanial activities, suggesting that 2-(1-methyl-1H-pyrazol-4-yl)piperidine could potentially have similar effects.
Propriétés
IUPAC Name |
2-(1-methylpyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-8(6-11-12)9-4-2-3-5-10-9/h6-7,9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOUDDCZCGJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)piperidine | |
CAS RN |
1343116-48-2 | |
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B1428297.png)

![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)
![[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride](/img/structure/B1428302.png)

![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
